molecular formula C7H8ClNO B3080961 (6-Chloro-2-methylpyridin-3-yl)methanol CAS No. 1093879-95-8

(6-Chloro-2-methylpyridin-3-yl)methanol

Cat. No. B3080961
CAS RN: 1093879-95-8
M. Wt: 157.60
InChI Key: CTCQLOYWGIDQDZ-UHFFFAOYSA-N
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Description

(6-Chloro-2-methylpyridin-3-yl)methanol (CMP) is an organic compound of the pyridine family that has been widely studied for its various applications in the scientific and medical fields. CMP is a colorless, water-soluble compound with a molecular weight of 128.57 g/mol. It is a derivative of pyridine and is often referred to as a “chloropyridinium” compound. CMP has been studied for its potential applications in pharmacology, biochemistry, and chemical synthesis.

Scientific Research Applications

Pharmaceutical Intermediates

(6-Chloro-2-methylpyridin-3-yl)methanol is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable building block in the development of drugs targeting specific biological pathways. For instance, it can be used in the synthesis of anti-inflammatory and anti-cancer agents due to its ability to interact with biological molecules effectively .

Agrochemical Development

This compound is also significant in the field of agrochemicals. It serves as a precursor for the synthesis of herbicides and pesticides. The presence of the chloro and methyl groups enhances its reactivity, making it suitable for creating compounds that can protect crops from pests and diseases .

Material Science

In material science, (6-Chloro-2-methylpyridin-3-yl)methanol is utilized in the development of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and other materials to improve their properties, such as thermal stability and resistance to degradation. This makes it valuable in the production of high-performance materials for various industrial applications .

Catalysis

The compound is used in catalysis, particularly in the development of catalysts for organic reactions. Its ability to stabilize transition states and intermediates makes it an effective component in catalytic systems. This application is crucial in the synthesis of complex organic molecules, where efficient and selective catalysis is required .

Analytical Chemistry

In analytical chemistry, (6-Chloro-2-methylpyridin-3-yl)methanol is employed as a reagent for the detection and quantification of various substances. Its reactivity with specific analytes allows for the development of sensitive and selective analytical methods. This is particularly useful in environmental monitoring and quality control in pharmaceuticals .

properties

IUPAC Name

(6-chloro-2-methylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCQLOYWGIDQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093879-95-8
Record name (6-chloro-2-methylpyridin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Sodium borohydride (0.73 g, 19.28 mmol) was added to a solution of 6-chloro-2-methylnicotinaldehyde (1.5 g, 9.64 mmol) in methanol (38.6 mL) at room temperature. The mixture was stirred for 2 hours, then quenched with water and saturated aqueous sodium bicarbonate, and extracted three times with ethyl acetate. The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford the title compound.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
38.6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Chloro-2-methylpyridin-3-yl)methanol
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